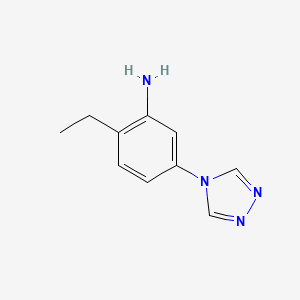

2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline

Description

2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline is an aromatic amine derivative featuring a 1,2,4-triazole ring substituted at the 5-position of the aniline moiety and an ethyl group at the 2-position of the benzene ring.

Properties

IUPAC Name |

2-ethyl-5-(1,2,4-triazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-2-8-3-4-9(5-10(8)11)14-6-12-13-7-14/h3-7H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWFGFCIZCLHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)N2C=NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651540 | |

| Record name | 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082766-55-9 | |

| Record name | Benzenamine, 2-ethyl-5-(4H-1,2,4-triazol-4-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082766-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Approach

A key preparation method involves palladium-catalyzed regioselective C–H arylation of 1,2,4-triazoles. This method exploits the electronic properties of the triazole ring and its C–H bonds to achieve selective arylation at the C-5 position of 1H-triazoles or both C-3 and C-5 of 4H-triazoles.

Reaction Conditions and Catalysts

- Catalyst: Palladium acetate (Pd(OAc)2) or Pd(PPh3)2Cl2.

- Ligands: Air-stable phosphonium salts such as [P(n-Bu)Ad2H]BF4 are preferred for high efficiency.

- Base: Potassium carbonate (K2CO3) combined with a carboxylic acid co-catalyst (e.g., pivalic acid).

- Solvent: Toluene is favored over DMA for better yields.

- Temperature: Typically 100–120 °C.

- Reaction Time: 2–20 hours depending on substrate and conditions.

Key Findings from Screening Experiments

| Entry | Ligand | Base System | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | [PCy3H]BF4 | K2CO3 / Pivalic acid | DMA | 10 | Low yield in DMA solvent |

| 2 | [PCy3H]BF4 | K2CO3 / Pivalic acid | Toluene | 74 | Improved yield in toluene |

| 4 | [P(n-Bu)Ad2H]BF4 | K2CO3 / Pivalic acid | Toluene | 90 | Superior ligand performance |

| 6 | [P(n-Bu)Ad2H]BF4 | K2CO3 / Bulky carboxylic acid | Toluene | 96 | Bulkier carboxylic acids improve yield |

| 9 | Pd(PPh3)2Cl2 | Ag2CO3 | DMA | 70 | Alternative catalytic system with iodobenzene |

| 12 | P(n-Bu)Ad2 | NaO t-Bu | Toluene | 90 | Efficient with NaO t-Bu base |

| 14-17 | None | K2CO3 / Pivalic acid | DMA/Toluene | 0 | No reaction without ligand |

Substrate Scope

- Both electron-rich and electron-deficient aryl bromides and chlorides can be used as coupling partners.

- Functional groups such as methoxy, dimethylamino, ester, and pyridyl are tolerated.

- The C-5 position of 1,2,4-triazoles is preferentially arylated due to electronic factors.

- The C-3 position shows low reactivity but can be accessed via protecting group strategies (e.g., SEM or THP switches).

Protecting Group Strategies

To overcome low reactivity at certain positions, protecting groups such as SEM (2-(trimethylsilyl)ethoxymethyl) and THP (tetrahydropyranyl) are employed:

- SEM-switch and THP-switch techniques allow migration of protecting groups to enable selective arylation.

- These switches facilitate the transformation of unreactive C-3 positions into reactive C-5 positions.

- Protecting groups can be removed under mild acidic conditions post-arylation.

Mechanistic Insights

- Palladium complexes coordinate with nitrogen atoms in the triazole ring, facilitating deprotonation and C–H activation.

- The regioselectivity is influenced by electronic effects and steric hindrance.

- The presence of bulky carboxylate bases enhances catalytic efficiency by stabilizing intermediates.

Summary Table of Key Preparation Parameters

| Parameter | Optimal Conditions |

|---|---|

| Catalyst | Pd(OAc)2 or Pd(PPh3)2Cl2 |

| Ligand | [P(n-Bu)Ad2H]BF4 phosphonium salt |

| Base | K2CO3 with pivalic acid or NaO t-Bu |

| Solvent | Toluene |

| Temperature | 100–120 °C |

| Reaction Time | 2–20 hours |

| Arylation Position | C-5 of 1H-triazoles; C-3 and C-5 of 4H-triazoles (with protecting groups) |

| Functional Group Tolerance | Methoxy, amino, ester, pyridyl groups |

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications.

Scientific Research Applications

Pharmaceutical Applications

Antifungal Activity

One of the primary applications of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline is in the development of antifungal agents. The triazole ring structure is known for its efficacy against fungal infections, making this compound a candidate for new antifungal therapies. Studies have indicated that derivatives of triazole compounds exhibit potent activity against various fungal pathogens, which can be crucial in treating infections in immunocompromised patients.

Drug Development

This compound serves as a building block in the synthesis of more complex pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity or reduce toxicity. For instance, research has shown that triazole derivatives can be modified to improve their pharmacokinetic properties, making them suitable for oral administration or enhancing their solubility in biological systems .

Agrochemical Applications

Fungicides

In agriculture, this compound can be utilized as a fungicide. Its mechanism of action involves inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This property makes it effective against a range of plant pathogens that threaten crop yields .

Pesticide Development

The compound's versatility also extends to its application in developing novel pesticides. By modifying the triazole group, researchers can create compounds that target specific pests while minimizing environmental impact. This is particularly important in sustainable agriculture practices where reducing chemical residues is a priority .

Material Science Applications

Polymer Synthesis

In material science, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and chemical resistance. The incorporation of triazole groups into polymers has been shown to improve their mechanical properties and durability under harsh conditions.

Nanomaterials

The compound is also being explored for its potential in nanotechnology. Research suggests that triazole-containing compounds can act as stabilizers or functionalizing agents for nanoparticles, enhancing their stability and dispersibility in various solvents. This application is particularly relevant in the development of nanocomposites used in electronics and catalysis .

Case Studies

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways and cellular processes .

Comparison with Similar Compounds

Research Implications and Gaps

- Biological Activity: Triazole derivatives are known for antimicrobial and anticancer properties. The ethyl group in the target compound may enhance membrane permeability, but experimental validation is needed.

- Data Limitations : Most properties for the target compound are inferred from analogs. Experimental studies on solubility, stability, and reactivity are required for accurate comparisons.

Biological Activity

2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The triazole moiety is known for its pharmacological significance, particularly in antifungal and antibacterial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 188.23 g/mol. The compound features a triazole ring which is pivotal for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antifungal Activity

Research indicates that compounds with triazole structures exhibit strong antifungal properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various fungal pathogens, including Candida species and Aspergillus species. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.046 to 3.11 μM against resistant strains such as C. albicans and A. fumigatus .

2. Antibacterial Activity

The antibacterial potential of triazole derivatives has been widely studied. For example, compounds similar to this compound have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The SAR studies suggest that the presence of electron-donating groups on the phenyl ring enhances antibacterial efficacy .

3. Antiviral Activity

Recent studies have explored the antiviral properties of triazole derivatives against viruses such as SARS-CoV-2. Compounds linked to triazole structures have shown promising results in inhibiting viral replication in vitro with low cytotoxicity .

Structure-Activity Relationships (SAR)

The SAR analysis of this compound reveals that:

- Substituents on the phenyl ring significantly influence biological activity.

- The position and nature of substituents can enhance or diminish the compound's efficacy against specific pathogens.

For example, longer alkyl chains on the triazole ring may decrease activity due to steric hindrance .

Case Studies

Case Study 1: Antifungal Efficacy

A study evaluated a series of triazole derivatives for their antifungal activity against fluconazole-resistant strains of Candida. The results indicated that certain derivatives exhibited MIC values significantly lower than fluconazole, showcasing their potential as alternative treatments .

Case Study 2: Antibacterial Screening

In another investigation focusing on antibacterial properties, several triazole-based compounds were tested against clinical isolates of E. coli and S. aureus. The findings revealed that some compounds had MIC values comparable to or better than standard antibiotics like vancomycin and ciprofloxacin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-ethyl-5-(4H-1,2,4-triazol-4-yl)aniline?

- Methodology : Start with substituted aniline precursors (e.g., 5-nitro-2-ethylaniline) and introduce the triazole moiety via cyclization using sodium azide and a catalyst (e.g., ZnCl₂) under reflux in polar aprotic solvents like DMF. Purification via column chromatography ensures high yield (≥75%) and purity (>95%). Monitor reaction progress using TLC (toluene:ethyl acetate, 8:2) .

- Key Parameters : Temperature (80–100°C), stoichiometry (1:1.2 molar ratio of azide to precursor), and solvent choice (DMF or acetic acid) significantly influence cyclization efficiency .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- NMR Analysis :

- ¹H NMR : Expect aromatic protons (δ 6.8–7.5 ppm), ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂), and triazole protons (δ 8.1–8.3 ppm).

- ¹³C NMR : Triazole carbons appear at δ 145–155 ppm; aromatic carbons at δ 115–135 ppm.

Q. What are the primary applications of this compound in coordination chemistry?

- Ligand Design : The triazole and aniline groups act as chelating sites for transition metals (e.g., Cu²⁺, Zn²⁺). Synthesize complexes by refluxing with metal salts (e.g., CuCl₂) in ethanol. Characterize via X-ray crystallography (e.g., SHELX programs ) and UV-Vis spectroscopy (d-d transitions at 600–700 nm for Cu²⁺) .

Advanced Research Questions

Q. How can computational methods (DFT) predict the electronic properties and reactivity of this compound?

- DFT Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate HOMO-LUMO gaps (expected ~4.5 eV) to assess charge-transfer potential.

Simulate Fukui indices to identify nucleophilic/electrophilic sites (triazole N atoms show high reactivity).

Q. What strategies resolve contradictions in observed vs. predicted spectroscopic data for triazole-aniline derivatives?

- Case Study : If experimental ¹H NMR shifts deviate from DFT predictions by >0.3 ppm:

Check for solvent effects (e.g., DMSO vs. CDCl₃).

Assess dynamic effects (e.g., tautomerism in triazole rings) via variable-temperature NMR .

Re-evaluate computational parameters (e.g., solvent model in DFT).

Q. How does substitution at the triazole ring (e.g., 4H- vs. 1H-isomers) influence biological activity?

- Experimental Design :

Synthesize 4H- and 1H-triazole analogs via controlled cyclization (e.g., using NH₄Cl vs. NaN₃).

Test antimicrobial activity (MIC assays against S. aureus and E. coli).

Correlate activity with logP values (4H-isomers typically exhibit higher hydrophobicity and membrane penetration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.